molecular formula C19H23NO3 B2531869 N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide CAS No. 1209129-62-3

N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide

Cat. No.: B2531869
CAS No.: 1209129-62-3
M. Wt: 313.397
InChI Key: UIKQWHXQTJKOMK-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide is a complex organic compound that features a furan ring, a phenyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide typically involves multiple steps. One common approach is the reaction of 1-(furan-2-yl)propan-1-one with appropriate reagents to introduce the oxane and phenyl groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

For instance, the synthesis of (S)-1-(furan-2-yl)propan-1-ol, a precursor, can be achieved through the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell biocatalysts like Lactobacillus paracasei BD101 . This method offers high enantiomeric excess and yield, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes or chemical synthesis routes. The choice of method depends on factors such as cost, scalability, and environmental impact. Biocatalytic methods are often preferred for their eco-friendliness and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the precursor can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions, while the oxane and phenyl groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-yl)propan-1-one: A precursor in the synthesis of N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide.

    Furan-2-carboxamide: Shares the furan ring and carboxamide functional group.

    Phenyl oxane derivatives: Compounds with similar oxane and phenyl groups.

Uniqueness

This compound is unique due to its combination of furan, phenyl, and oxane rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-15(14-17-8-5-11-23-17)20-18(21)19(9-12-22-13-10-19)16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKQWHXQTJKOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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